

# Comparative Guide to the Characterization of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

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## Compound of Interest

**Compound Name:** (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

**Cat. No.:** B109103

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This guide provides a comprehensive characterization of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**, a chiral intermediate of significant interest in pharmaceutical synthesis. Its properties and spectral data are compared with structurally related analogs to offer a clear benchmark for identification and quality control. Detailed experimental protocols for key analytical techniques are also provided.

## Physicochemical Properties

**(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** is a chiral organic compound. It presents as a solid with a melting point range of 135-139 °C.<sup>[1]</sup> The molecular formula of the compound is C<sub>6</sub>H<sub>11</sub>NO, and it has a molecular weight of 113.16 g/mol .<sup>[1]</sup>

A comparative summary of the physicochemical properties of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** and its related analogs is presented in Table 1.

Table 1: Physicochemical Properties of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** and Analogs

Property	(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide	(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide	2,2-Dimethylcyclopropane carboxamide (Racemic)	Cyclopropanecarboxamide	N-Ethylcyclopropanecarboxamide
CAS Number	106462-18-4[1]	75885-58-4	1759-55-3	6228-73-5[2]	Not specified
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO[1]	C <sub>6</sub> H <sub>11</sub> NO	C <sub>6</sub> H <sub>11</sub> NO[1]	C <sub>4</sub> H <sub>7</sub> NO[2]	C <sub>6</sub> H <sub>11</sub> NO[3]
Molecular Weight (g/mol)	113.16[1]	113.16	113.16[1]	85.10[2]	113.16[3]
Melting Point (°C)	135-139[1]	135-137	Not specified	Not specified	Not specified
Optical Activity	Not specified	[α]20/D +82°, c = 1 in methanol	Not applicable	Not applicable	Not applicable
Form	Solid[1]	Solid	Solid	Not specified	Not specified

## Spectroscopic Data

The structural elucidation of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** is accomplished through various spectroscopic techniques. As enantiomers, the (R) and (S) forms exhibit identical NMR and IR spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra are crucial for confirming the molecular structure. While specific high-resolution spectra for the (R)-enantiomer are not readily available in public domains, data for the corresponding (S)-enantiomer provides the necessary reference.

Table 2: <sup>1</sup>H NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ , ppm) and Multiplicity
(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide	CDCl <sub>3</sub>	Data sourced from spectral databases for the (S)-enantiomer.
N,N-Dimethylcyclopropanecarboxamide	Not specified	Predicted values for a closely related structure.

Table 3: <sup>13</sup>C NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ , ppm)
(S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide	CDCl <sub>3</sub>	Data sourced from spectral databases for the (S)-enantiomer.
2,2-Dimethylcyclopropanecarboxamide (Racemic)	Not specified	Reference data from public databases.
N,N-Dimethylcyclopropanecarboxamide	Not specified	Predicted values for a closely related structure.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption bands for the carboxamide group are expected in the regions of 3350-3180 cm<sup>-1</sup> (N-H stretch) and 1680-1630 cm<sup>-1</sup> (C=O stretch, Amide I band).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2,2-Dimethylcyclopropanecarboxamide, the molecular ion peak [M]<sup>+</sup> is expected at m/z 113.[1]

## Experimental Protocols

Detailed methodologies for the characterization of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^1\text{H}$  NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance of  $^{13}\text{C}$ .

### Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Record the spectrum.

### Mass Spectrometry (MS)

- Electron Ionization (EI)-MS: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The standard electron energy for ionization is 70 eV.

### Chiral High-Performance Liquid Chromatography (HPLC)

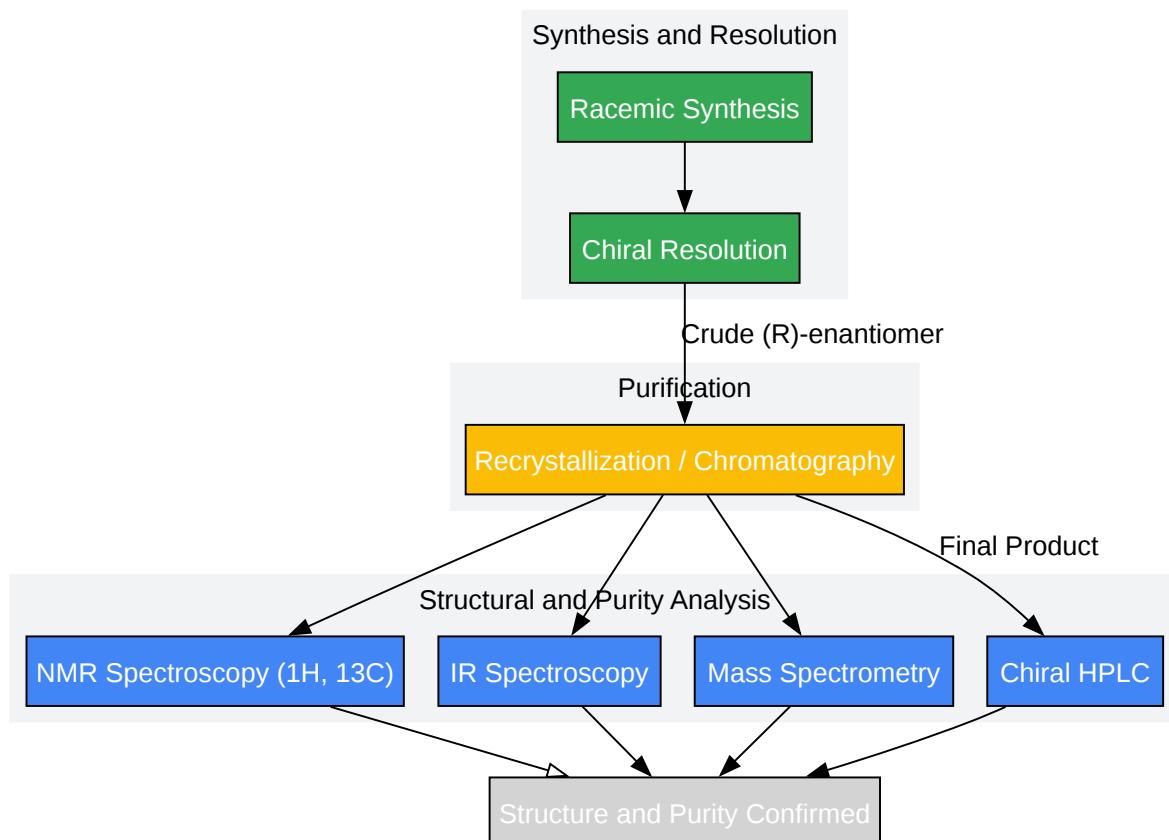
- Objective: To determine the enantiomeric purity of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**.
- Column: A chiral stationary phase (CSP) column is required. Common choices for separating chiral amides include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiraldex AD-H) or Pirkle-type columns.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. For example, a starting mobile phase could be 90:10 (v/v) hexane:isopropanol.
- Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm).
- Procedure: Dissolve a small amount of the sample in the mobile phase. Inject the solution onto the chiral HPLC system and monitor the elution profile. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.

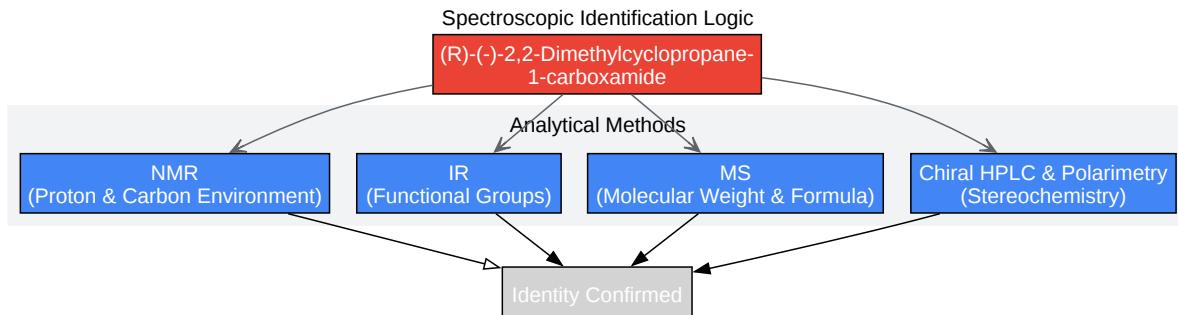
## Visualizations

### Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**.

## Characterization Workflow





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## References

- 1. 2,2-Dimethylcyclopropanecarboxamide | C<sub>6</sub>H<sub>11</sub>NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropanecarboxamide | C<sub>4</sub>H<sub>7</sub>NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxamide, N-ethyl | C<sub>6</sub>H<sub>11</sub>NO | CID 528612 - PubChem [pubchem.ncbi.nlm.nih.gov]
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